molecular formula C10H10INO3 B13979062 Methyl 3-((4-iodophenyl)amino)-3-oxopropanoate

Methyl 3-((4-iodophenyl)amino)-3-oxopropanoate

Cat. No.: B13979062
M. Wt: 319.10 g/mol
InChI Key: VMSDDOKBSSTEFY-UHFFFAOYSA-N
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Description

Methyl 3-((4-iodophenyl)amino)-3-oxopropanoate is an organic compound with significant potential in various fields of scientific research. This compound features an ester functional group and an aromatic ring substituted with an iodine atom, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-iodophenyl)amino)-3-oxopropanoate typically involves the reaction of 4-iodoaniline with methyl acetoacetate under acidic or basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-iodoaniline attacks the carbonyl carbon of methyl acetoacetate, followed by cyclization and esterification to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-iodophenyl)amino)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as sodium iodide (NaI) in acetone or other polar aprotic solvents facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted aromatic compounds .

Scientific Research Applications

Methyl 3-((4-iodophenyl)amino)-3-oxopropanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-((4-iodophenyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its iodine substitution on the aromatic ring enhances its potential for various synthetic transformations and applications in medicinal chemistry.

Properties

Molecular Formula

C10H10INO3

Molecular Weight

319.10 g/mol

IUPAC Name

methyl 3-(4-iodoanilino)-3-oxopropanoate

InChI

InChI=1S/C10H10INO3/c1-15-10(14)6-9(13)12-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,13)

InChI Key

VMSDDOKBSSTEFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)NC1=CC=C(C=C1)I

Origin of Product

United States

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